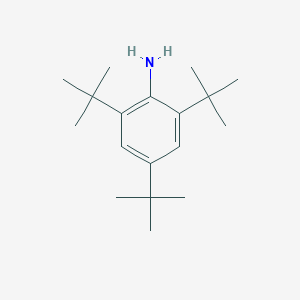

2,4,6-Tri-tert-butylaniline

描述

2,4,6-Tri-tert-butylaniline is an organic compound with the molecular formula C₁₈H₃₁N. It is characterized by a benzene ring substituted with three tert-butyl groups and an amino group at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications .

准备方法

2,4,6-Tri-tert-butylaniline can be synthesized through several methods. One common approach involves the nitration of 2,4,6-tri-tert-butylbenzene followed by reduction. The nitration is typically carried out using concentrated nitric acid at room temperature, resulting in the formation of 2,4,6-tri-tert-butyl-1-nitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as phosphorous acid, to yield this compound .

化学反应分析

2,4,6-Tri-tert-butylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include nitric acid for nitration, phosphorous acid for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Synthesis

1.1. Monomeric Iminophosphorane Synthesis

2,4,6-Tri-tert-butylaniline is utilized in the synthesis of monomeric iminophosphoranes. These compounds are important intermediates in organic synthesis, particularly in the formation of phosphorus-containing compounds which have applications in materials science and catalysis .

1.2. Oxidation Reactions

The compound can be oxidized using perbenzoic acid to yield stable nitrosobenzene derivatives. This reaction demonstrates the utility of this compound as a precursor for synthesizing stable nitroso compounds that do not dimerize, unlike their less hindered counterparts . The steric hindrance provided by the tert-butyl groups prevents undesirable side reactions, making it a valuable reagent in synthetic organic chemistry.

Catalytic Applications

2.1. Catalysts for Alkylation Reactions

Research has indicated that this compound can serve as a catalyst or co-catalyst in alkylation reactions involving aniline and methyl tert-butyl ether. This application highlights its role in improving selectivity and conversion rates for producing 2-tert-butylaniline, which is a significant fine chemical used in pharmaceuticals and agrochemicals . The use of specific catalysts such as phosphotungstic acid combined with zeolite supports has been explored to enhance reaction efficiency and product yield.

Material Science

3.1. Stabilization of Unstable Compounds

The steric hindrance provided by this compound makes it an effective stabilizing agent for certain unstable compounds. For instance, it has been shown to stabilize nitroso compounds that would typically be prone to dimerization or degradation under ambient conditions . This property is particularly useful in developing materials that require enhanced stability during processing or storage.

Analytical Chemistry

4.1. Chromatographic Applications

In analytical chemistry, this compound can be employed as a derivatizing agent for chromatographic techniques such as gas chromatography and high-performance liquid chromatography (HPLC). Its bulky structure aids in improving the separation of analytes by enhancing their volatility and detectability .

Biochemical Studies

5.1. Inhibition Studies

Studies have explored the role of this compound in inhibiting autoxidation processes involving peroxy radicals. This application is relevant in biochemical contexts where oxidative stress plays a role in cellular damage and disease progression . By understanding how this compound interacts with reactive species, researchers can better design antioxidants or protective agents.

Summary Table of Applications

作用机制

The mechanism of action of 2,4,6-Tri-tert-butylaniline involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and interaction with other molecules. In oxidation reactions, it abstracts hydrogen atoms, forming stable radicals that inhibit further oxidation processes. This property makes it an effective antioxidant .

相似化合物的比较

2,4,6-Tri-tert-butylaniline is unique due to its high steric hindrance, which differentiates it from other aniline derivatives. Similar compounds include:

2,4,6-Tri-tert-butylphenol: Similar in structure but with a hydroxyl group instead of an amino group.

2,4,6-Tri-tert-butylthiophenol: Contains a thiol group instead of an amino group.

2,4,6-Tri-tert-butylbenzene: Lacks the amino group, making it less reactive in certain chemical reactions.

These compounds share the common feature of steric hindrance due to the tert-butyl groups, but their reactivity and applications differ based on the functional groups present.

生物活性

2,4,6-Tri-tert-butylaniline (TTBA) is an organic compound characterized by the presence of three tert-butyl groups attached to an aniline structure. This unique configuration imparts significant steric hindrance, influencing its chemical reactivity and biological interactions. This article delves into the biological activity of TTBA, highlighting its mechanisms of action, potential applications in various fields, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₁N

- Molecular Weight : 271.45 g/mol

- Structure : The bulky tert-butyl groups create a three-dimensional shape that affects the compound's interaction with biological macromolecules.

TTBA has been studied for its potential biological activities, particularly its role in enzyme inhibition and as a protective agent against oxidative stress. The steric hindrance from the tert-butyl groups enhances the stability of the compound, allowing it to effectively interact with various molecular targets.

Antioxidant Activity

Research indicates that TTBA exhibits antioxidant properties. Its mechanism involves the donation of hydrogen atoms from the amine group, neutralizing free radicals and preventing oxidative damage in biological systems . The stability provided by the tert-butyl groups enhances its efficacy as an antioxidant.

Enzyme Inhibition

TTBA has shown potential as an inhibitor of certain enzymes. The steric hindrance alters the binding affinity to enzyme active sites, which can be beneficial in designing selective inhibitors for therapeutic applications .

Research Findings

Several studies have explored the biological activity of TTBA. Key findings are summarized below:

Case Studies

- Oxidation Stability : TTBA was oxidized using perbenzoic acid to produce a stable nitroso compound that does not dimerize under normal conditions. This stability suggests that TTBA could be used in applications requiring stable intermediates .

- Antioxidant Applications : In studies examining oxidative stress, TTBA demonstrated significant protective effects against radical-induced damage in cellular models, highlighting its potential for therapeutic use in conditions characterized by oxidative stress.

- Enzyme Inhibition : Research on enzyme kinetics showed that TTBA could selectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug design for targeting specific diseases .

属性

IUPAC Name |

2,4,6-tritert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJGDSCBQPJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242118 | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-38-6 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the bulky structure of TTBA affect its reactivity?

A: The three tert-butyl groups in TTBA cause significant steric hindrance around the nitrogen atom. This steric effect profoundly impacts its reactivity, often leading to unique reaction pathways. For instance, during dediazoniation with butyl nitrite, instead of typical product formations, TTBA undergoes a novel rearrangement of an ortho-tert-butyl group, yielding products like 3-(3,5-di-tert-butylphenyl)-2-methylpropene. []

Q2: What makes the pKa of TTBA's N,N-dimethyl derivative (N,N-Dimethyl-2,4,6-tri-tert-butylaniline) noteworthy?

A: N,N-Dimethyl-2,4,6-tri-tert-butylaniline exhibits a significantly lower pKa* (-1.42 in 50% ethanol at 25°C) compared to N,N-dimethylaniline. This difference of 5.6 pK units highlights the influence of the tert-butyl groups on the basicity of the nitrogen atom. [, ]

Q3: Can TTBA act as a nucleophile?

A: While steric hindrance from the tert-butyl groups reduces its nucleophilicity, TTBA can still participate in reactions with highly reactive electrophiles. Studies have shown its reactivity with activated acryloylcarbamates, leading to the synthesis of N-1 substituted thymine and uracil derivatives. []

Q4: How does TTBA behave in oxidation reactions?

A: TTBA exhibits unique behavior in the presence of oxidizing agents. For example, its reaction with RuCl3·3H2O, studied through voltammetry, ESR, and UV spectroscopy, reveals interactions distinct from those observed with less sterically hindered aromatic amines. [] Similarly, its oxidation with molecular oxygen or tert-butyl hydroperoxide, catalyzed by biomimetic Mn, Fe, and Co complexes, demonstrates distinct catalytic activity and product selectivity compared to standard catalysts like Co(salen). []

Q5: What radical species are formed during the dediazoniation of TTBA?

A: ESR studies on TTBA dediazoniation revealed the formation of two radical species: the 2,4,6-tri-tert-butylphenyl radical and the persistent 2,4,6-tri-tert-butylphenoxy radical. The former undergoes further reactions, explaining the unique product formation observed in these reactions. []

Q6: What insights have been gained from computational studies on TTBA derivatives?

A: Computational chemistry techniques, like DFT calculations, have been valuable in understanding the reactivity of TTBA derivatives. For instance, DFT studies elucidated the decomposition mechanism of activated acryloylcarbamates in the presence of TTBA, offering insights into the reaction pathway and reagent stability. []

Q7: Are there any studies on the potential environmental impact of TTBA?

A7: While the provided research papers primarily focus on the chemical properties and reactivity of TTBA, they lack information regarding its environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and explore strategies for responsible waste management.

Q8: What analytical techniques are commonly employed to study TTBA and its derivatives?

A8: Various analytical techniques have been employed to characterize TTBA and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to investigate reaction mechanisms, product formation, and kinetic studies. [, ]

- Electron Spin Resonance (ESR) Spectroscopy: Utilized to identify and study radical species formed during reactions. [, ]

- UV-Vis Spectroscopy: Employed to analyze electronic transitions and complex formation. []

- Voltammetry: Used to study redox properties and interactions with metal complexes. []

- X-ray Crystallography: Provides detailed structural information about TTBA derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。